L-Lysine:2HCl (1-13C) can be sourced from various suppliers specializing in isotopically labeled compounds, such as Cambridge Isotope Laboratories. It is produced through fermentation processes or synthetic methods to ensure high purity and isotopic enrichment, making it suitable for scientific applications .
The synthesis of L-Lysine:2HCl (1-13C) can be achieved through various methods, including:
The production process typically involves:
The molecular structure of L-Lysine:2HCl (1-13C) consists of a four-carbon aliphatic chain with an amino group (-NH2) at one end and a carboxylic acid group (-COOH) at the other. The presence of two hydrochloride groups indicates that it exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions.
The structural formula can be represented as:
The carbon atom labeled with carbon-13 is typically located in the aliphatic chain.
L-Lysine:2HCl (1-13C) participates in various biochemical reactions, including:
In laboratory settings, L-Lysine:2HCl (1-13C) can be utilized in mass spectrometry experiments to trace metabolic pathways or quantify protein expression levels due to its isotopic labeling.
The mechanism of action for L-Lysine involves its incorporation into proteins during translation, where it serves as a building block for peptide synthesis. Its unique labeling allows researchers to track its incorporation into proteins or metabolic products over time.
Studies utilizing stable isotope labeling techniques often measure the incorporation rates and turnover of labeled amino acids within cellular systems, providing insights into metabolic processes and protein dynamics .
L-Lysine:2HCl (1-13C) has several scientific applications:
Precursor-directed biosynthesis leverages engineered microbial strains (e.g., E. coli auxotrophs) to incorporate 13C-labeled precursors into L-lysine:2HCl. Glucose-1-13C or acetate-1-13C serves as the isotopic carbon source, which enters the lysine biosynthesis pathway via the diaminopimelate (DAP) route. Key enzymes like dihydrodipicolinate synthase (DapA) and meso-diaminopimelate dehydrogenase (Ddh) channel the 13C label specifically to the carboxylic carbon (C1) of lysine. This method achieves >98% 13C incorporation efficiency after 5–7 cell doublings, as incomplete labeling is minimized by using amino acid-deficient SILAC media to prevent isotopic dilution [2] [3].
Table 1: Microbial Biosynthesis Parameters for L-Lysine:2HCl (1-13C)
Microbial Host | 13C Precursor | Labeling Efficiency (%) | Key Pathway Enzymes |
---|---|---|---|
E. coli K12 auxotroph | Glucose-1-13C | 98.5 | DapA, DapB, Ddh |
Corynebacterium glutamicum | Acetate-1-13C | 97.2 | LysC, Asd |
Saccharomyces cerevisiae | Pyruvate-1-13C | 95.8 | Homocitrate synthase |
Chemical synthesis routes employ 13C-labeled cyanide (e.g., K13CN) or 13C-carboxyl-activated intermediates to functionalize the C1 position. In the Strecker synthesis, 1,4-dibromobutane reacts with ammonia and K13CN to form ε-13C-aminocapronitrile, which is hydrolyzed under acidic conditions to yield L-lysine (1-13C). Chiral resolution via diastereomeric salt crystallization ensures enantiopurity (>99% ee), followed by dihydrochloridation to produce the stable 2HCl salt. Alternatively, alkylation of diethyl acetamidomalonate with 4-chloro-1-13C-butyl bromide introduces the 13C label before decarboxylation and deprotection. This method achieves 99% isotopic purity but requires stringent purification to remove unlabeled byproducts [1] [6].
Table 2: Chemical Synthesis Routes for L-Lysine:2HCl (1-13C)
Method | Key 13C-Labeled Reagent | Isotopic Purity (%) | Yield |
---|---|---|---|
Strecker synthesis | K13CN | 99 | 62% |
Alkylation of diethyl acetamidomalonate | 4-Chloro-1-13C-butyl bromide | 98.5 | 58% |
Curtius rearrangement | 13C-Benzyloxycarbonyl azide | 97.8 | 45% |
Dual 13C/15N labeling enhances mass spectrometry quantitation by increasing mass shifts (+8 Da for 13C615N2-lysine vs. +6 Da for 13C6-lysine). Optimized incorporation requires:
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